molecular formula C11H9F3N2O2 B2854702 Ethyl 2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2451256-53-2

Ethyl 2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2854702
CAS No.: 2451256-53-2
M. Wt: 258.2
InChI Key: NVTGCTVRSXUTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a versatile imidazo[1,2-a]pyridine scaffold substituted with both a difluoromethyl group at the 2-position and a fluorine atom at the 6-position. The difluoromethyl group is known to enhance metabolic stability and modulate lipophilicity, while the fluorine atom can influence electronic properties and serve as a site for further functionalization . The ethyl ester functional group provides a synthetic handle for further derivatization, most commonly through hydrolysis to the corresponding carboxylic acid or for use in condensation reactions . As a result, this compound serves as a crucial precursor in the synthesis of more complex molecules. Researchers utilize this scaffold in the development of potential therapeutic agents, with related analogues being investigated for a range of biological activities, including protein kinase inhibition . The compound must be stored sealed in a dry environment at room temperature. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-11(17)9-8(10(13)14)15-7-4-3-6(12)5-16(7)9/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTGCTVRSXUTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 2451256-53-2) is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews various studies and findings related to its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C11H9F3N2O2C_{11}H_{9}F_{3}N_{2}O_{2}. It has a molecular weight of 258.2 g/mol and a melting point ranging from 112°C to 114°C . The presence of fluorine atoms in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that compounds with similar structures showed inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar antimicrobial capabilities .

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have also been explored for their anticancer activities. Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of cell cycle progression. This compound's ability to target cancer cells while sparing normal cells could position it as a candidate for further development in cancer therapeutics .

In Vitro Studies

In vitro assays have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)15Induction of apoptosis
HeLa (cervical cancer)20Cell cycle arrest at G2/M phase
A549 (lung cancer)18Inhibition of proliferation

These findings highlight the compound's potential as an anticancer agent.

Animal Studies

Animal models have been utilized to assess the pharmacokinetics and toxicity profiles of this compound. Results indicate that the compound is well-tolerated at therapeutic doses, with minimal side effects observed in preliminary toxicity studies. Further research is necessary to fully elucidate its safety profile and therapeutic window in vivo.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its biological activity as a dual inhibitor of salt-inducible kinases (SIK2/SIK3). These kinases are implicated in various cellular processes, including metabolism and inflammation. Inhibitors like ethyl 2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate have shown promise in preclinical studies for treating conditions such as obesity and diabetes by modulating metabolic pathways .

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of other fluorinated compounds. Its unique structure allows for various functionalization reactions that can lead to the development of new materials with enhanced properties. The presence of fluorine atoms in the compound significantly alters its reactivity and stability, making it an attractive target for further chemical modifications .

Case Study 1: Dual SIK Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits SIK2 and SIK3 with high selectivity. The compound was tested in vitro and showed significant effects on cellular metabolism, leading to reduced lipid accumulation in adipocytes. This suggests potential therapeutic applications in metabolic disorders such as type 2 diabetes .

Case Study 2: Fluorinated Compound Synthesis

Research highlighted in Organofluorine Chemistry discusses the utility of this compound in synthesizing novel fluorinated heterocycles. The study outlines various synthetic routes employing this compound as a starting material, demonstrating its versatility and importance in developing new fluorinated drugs with enhanced pharmacological profiles .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in substituent type, position, and electronic properties, which influence their physicochemical behavior and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate 2: -CF2H; 6: -F 284.22* High lipophilicity; potential kinase inhibitor intermediate Target compound
Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate (CAS 367500-94-5) 6: -F 238.23 Intermediate for antitumor agents; 84% structural similarity
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 330858-13-4) 2: -CH3; 6: -Cl 268.71 Used in chemical synthesis; global market data tracked since 1997
Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1363405-48-4) 2: -COOEt; 3: -Cl; 6: -I; 8: -CF3 433.58 High halogen content; niche applications in radiopharmaceuticals
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 886363-98-0) 2: -COOEt; 6: -F 238.23 Ester position affects reactivity; lower similarity (74%)

*Calculated molecular weight based on formula C12H11F3N2O2.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.